molecular formula C4H10O3 B1582272 2-Methyl-1,2,3-propanetriol CAS No. 25245-58-3

2-Methyl-1,2,3-propanetriol

Cat. No.: B1582272
CAS No.: 25245-58-3
M. Wt: 106.12 g/mol
InChI Key: OOJRTGIXWIUBGG-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3-propanetriol, also known as 2-methylglycerol, is a trihydroxy alcohol with the molecular formula C4H10O3. It is a colorless, odorless, and viscous liquid that is completely soluble in water and alcohols. This compound is structurally similar to glycerol, with an additional methyl group attached to the second carbon atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,2,3-propanetriol can be synthesized through various methods. One common approach involves the hydrolysis of fats and oils, similar to the production of glycerol. Another method includes the catalytic hydrogenation of 2-methyl-1,2,3-propanedione .

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the manufacture of biodiesel. The transesterification of triglycerides with methanol yields methyl esters and glycerol, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2,3-propanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include 2-methylglyceraldehyde, 2-methylglyceric acid, and 2-methyl-1,2,3-propanetriamine .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,2,3-propanetriol is unique due to its additional methyl group, which imparts different chemical and physical properties compared to glycerol. This structural difference allows for distinct reactivity and applications, particularly in the synthesis of specialized polymers and as a cryoprotectant .

Properties

IUPAC Name

2-methylpropane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJRTGIXWIUBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323378
Record name 2-methylpropane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25245-58-3
Record name NSC403834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylpropane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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